molecular formula C8H13N3OS B7926942 2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone

2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone

Cat. No.: B7926942
M. Wt: 199.28 g/mol
InChI Key: NDRVWDMZGCOLKF-UHFFFAOYSA-N
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Description

2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone (CAS 1353968-38-3) is a synthetic organic compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol. This molecule features a thiazole ring—a five-membered heterocycle containing both nitrogen and sulfur atoms—which is a privileged scaffold in medicinal chemistry due to its aromaticity and ability to participate in diverse electronic interactions . The thiazole ring is conjugated with an ethanone group, and the structure is further functionalized with a methyl-amino-ethyl-amine side chain, which contributes to its physicochemical properties, including a calculated topological polar surface area of 62.1 Ų . Compounds containing the 2-aminothiazole motif have demonstrated significant potential in anticancer drug discovery, serving as fundamental components in several clinically applied drugs and investigational agents that exhibit potent, selective nanomolar activity against a wide range of human cancerous cell lines . The presence of the thiazole ring and the flexible amino-ethyl side chain makes this compound a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this chemical to develop novel small molecules targeting various pathological conditions or as a building block in structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-aminoethyl(methyl)amino]-1-(1,3-thiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-11(4-2-9)6-7(12)8-10-3-5-13-8/h3,5H,2,4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRVWDMZGCOLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Sequence

The synthesis begins with Boc-glycine ethyl ester as the starting material, proceeding through four stages:

  • Ammoniation : Conversion to Boc-glycinamide using saturated ammonia in isopropanol (68.2% yield).

  • Thionation : Treatment with Lawesson’s reagent in tetrahydrofuran (THF) to form Boc-amidothioacetamide (74.3% yield).

  • Cyclization : Reaction with bromoacetaldehyde in anhydrous methanol and pyridine to yield 2-N-Boc-aminomethyl-thiazole (75.6% yield).

  • Deprotection : Boc removal using hydrochloric acid-methanol to obtain the target compound.

Optimization Data

StepSolvent SystemTemperature (°C)Yield (%)
AmmoniationNH₃/isopropanol2568.2
ThionationTHF2574.3
CyclizationMethanol/pyridine8075.6
DeprotectionHCl/methanol2592.0

This method avoids silica gel chromatography, making it industrially viable.

Alkylation of 2-Aminothiazole Precursors

Sulfonylation-Alkylation Approach

A modular strategy involves:

  • Sulfonylation : Reacting 2-aminothiazole with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in water at 80–85°C to form N-sulfonylated intermediates (70–88% yields).

  • Alkylation : Treating intermediates with 2-(methylamino)ethyl chloride in DMF using calcium hydride as a base (50–55°C), achieving 60–85% yields.

Critical Parameters

  • Solvent : Dimethylformamide (DMF) enhances nucleophilic substitution efficiency.

  • Base : Calcium hydride outperforms alternatives like sodium hydride in minimizing side reactions.

One-Pot Catalytic Synthesis

Trichloroisocyanuric Acid (TCCA)-Mediated Route

This method streamlines synthesis into a single reactor:

  • Halogenation : TCCA oxidizes acetophenone derivatives to α-haloketones in ethanol at 80°C.

  • Cyclocondensation : Addition of thiourea forms the thiazole core (63–83% yields).

  • Aminoethylation : Direct alkylation with 2-(methylamino)ethyl bromide under basic conditions.

Advantages

  • Eliminates intermediate purification.

  • Uses magnetically recoverable Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst, reducing waste.

Comparative Analysis of Methods

MethodTotal Yield (%)ScalabilityKey Advantage
Boc-Protected52.1HighNo column chromatography required
Sulfonylation-Alkylation45–60ModerateModular substrate flexibility
One-Pot Catalytic58–70HighGreen chemistry principles

Structural Confirmation and Purity

Spectroscopic Validation

  • ¹H NMR : Signals at δ 2.30 ppm (CH₃ of methylamino), 3.51 ppm (NCH₂), and 7.18 ppm (thiazole C-H).

  • FTIR : Peaks at 1620 cm⁻¹ (C=N stretch) and 2923 cm⁻¹ (C-H sp³).

  • HPLC Purity : >99% achieved via recrystallization in ethanol.

Industrial-Scale Adaptations

Continuous Flow Reactor Design

A patent-pending process (CN106632137A) uses:

  • In-line monitoring : Adjusts bromoacetaldehyde feed rate via real-time HPLC.

  • Solvent Recycling : Recovers >95% methanol via vacuum distillation.

Challenges and Mitigation Strategies

IssueCauseSolution
Low Cyclization YieldCompeting polymerizationUse pyridine as a proton sponge
EpimerizationBasic conditionsReplace NaOH with NaHCO₃
Catalyst DeactivationThiourea poisoningImplement magnetic separation

Emerging Techniques

Electrochemical Synthesis

Preliminary studies show promise in:

  • Anodic oxidation : Generates α-keto radicals from acetophenones, reducing bromoacetaldehyde dependency.

  • Cathodic reduction : Prevents over-oxidation of thiazole intermediates .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The secondary amine group undergoes nucleophilic reactions with acylating or alkylating agents:

Reaction TypeReagents/ConditionsProductYieldReference
AcylationBenzoyl chloride, glacial acetic acidN-Benzoyl derivative65–78%,
AlkylationChloroacetone, K₂CO₃, MeCN, refluxAlkylated amine derivative73%
  • Mechanism : The amine attacks electrophilic carbonyl carbons or alkyl halides via SN2 pathways.

  • Applications : Used to modify solubility or introduce protective groups for further functionalization .

Halogenation of the Thiazole Ring

The thiazole ring undergoes regioselective halogenation under copper-mediated conditions:

HalogenReagentsPositionYieldReference
ClCuCl, n-BuONO, DMF, 60°CC-515–25%
BrCuBr, n-BuONO, DMF, 60°CC-550–60%
ICuI, n-BuONO, DMF, 60°CC-570–85%
  • Key Insight : Halogen size inversely correlates with reaction yield due to steric and electronic effects .

  • Utility : Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Sonogashira) .

Condensation and Schiff Base Formation

The ethanone group participates in condensation with primary amines:

AmineConditionsProductBiological ActivityReference
AnilineEtOH, reflux, 4 hSchiff base derivativeAnti-tubercular (MIC: 100 µg/mL) ,
HydrazineH₂O, HCl, 80°CHydrazoneNot reported
  • Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration .

  • Applications : Schiff bases show enhanced antimicrobial activity compared to parent compounds .

Cross-Coupling Reactions

Halogenated derivatives undergo palladium-catalyzed couplings:

ReactionReagents/ConditionsProductYieldReference
SonogashiraHaloarene, Pd(PPh₃)₄, CuI, Et₃N, 80°CArylacetylene derivative60–90%
Suzuki-MiyauraArylboronic acid, Pd(dba)₂, K₂CO₃, DMF, 100°CBiaryl derivative45–70%
  • Key Insight : Iodo derivatives exhibit higher reactivity in cross-coupling than bromo/chloro analogues .

  • Utility : Enables π-system extension for optoelectronic or pharmaceutical applications .

Heterocycle Formation

Reactions with thiourea or o-aminothiophenol yield fused heterocycles:

ReagentConditionsProductActivityReference
Thiourea, I₂EtOH, reflux, 6 hThiazolidinedione derivativeAnti-TB (MIC: 0.09 µg/mL) ,
o-AminothiophenolDMF, 120°C, 12 hBenzothiazole-fused derivativeAnticancer (IC₅₀: 8.2 µM)
  • Mechanism : Cyclocondensation via nucleophilic attack and ring closure .

  • Applications : Enhanced bioactivity against Mycobacterium tuberculosis and cancer cell lines .

Radiolabeling for Imaging

Chlorinated derivatives undergo fluorine-18 substitution for PET imaging:

SubstrateReagents/ConditionsProductRCYReference
Chloro-deriv.K².2.2/[¹⁸F]F⁻, DMSO, 130°C, MW¹⁸F-labeled derivative36%
  • Conditions : Microwave-assisted nucleophilic aromatic substitution .

  • Utility : Enables in vivo tracking of pharmacokinetics .

Oxidation and Reduction

Functional group interconversions via redox reactions:

ReactionReagents/ConditionsProductApplicationReference
OxidationKMnO₄, H₂O, 25°CCarboxylic acid derivativeSolubility enhancement
ReductionNaBH₄, MeOH, 0°CAlcohol derivativeProdrug synthesis
  • Note : The ethanone group is selectively reduced without affecting the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with biological targets. Research indicates that thiazole derivatives can exhibit antibacterial and antifungal properties. For instance, studies have reported that similar thiazole compounds demonstrate significant activity against various pathogens, suggesting that 2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone could be explored for similar therapeutic effects.

Biochemical Studies

In biochemical research, this compound can serve as a probe for studying enzyme interactions and metabolic pathways. Its amino-thiazole structure allows for modifications that can enhance binding affinity to specific enzymes or receptors. This characteristic is crucial for developing inhibitors or activators in metabolic studies.

Material Science

The compound's unique structure makes it a candidate for developing new materials, particularly in the field of organic electronics and photonics. Thiazole derivatives have been investigated for their optical properties and conductivity, which are essential in creating advanced materials for electronic devices.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited promising antimicrobial activity, paving the way for further exploration of this compound as a potential antibiotic agent.

Case Study 2: Enzyme Inhibition

Research conducted on thiazole-based inhibitors highlighted their effectiveness in targeting specific enzymes involved in cancer metabolism. The study demonstrated that modifying the side chains of thiazole compounds could enhance their inhibitory effects on enzymes like carbonic anhydrase, which is implicated in tumor growth. This suggests that this compound could be synthesized and tested for similar enzyme inhibition properties.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares the structural, synthetic, and functional attributes of 2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone with related thiazole and heterocyclic derivatives.

Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Key Features Reference
This compound C₈H₁₂N₄OS Thiazol-2-yl, methylaminoethylamine Aminoethyl group enhances solubility; methyl substitution may reduce steric hindrance.
2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiazol-2-yl-ethanone C₁₀H₁₄N₄OS Cyclopropylaminoethylamine Cyclopropyl group increases lipophilicity; potential for altered pharmacokinetics.
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS Methyl and amino groups on thiazole ring Electron-donating methyl group stabilizes ring; simpler structure with limited functionalization.
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-phenylethanone C₁₀H₉N₃OS₂ Thiadiazole ring, phenyl group, thioether linkage Thiadiazole enhances π-π stacking; sulfur bridges improve redox activity.
Lobeglitazone C₂₄H₂₄N₄O₅S Thiazolidinedione core, ethoxy-benzyl group PPARγ agonist; complex structure with proven antidiabetic activity.

Key Observations:

  • Thiazole vs.
  • Substituent Effects: The methylaminoethylamine group in the target compound may improve water solubility compared to hydrophobic analogs like 1-(naphthalen-1-yl)ethanone derivatives (). Cyclopropyl substitution () introduces steric bulk, which could modulate receptor binding or metabolic stability .

Biological Activity

2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone, a thiazole derivative, has garnered interest in the scientific community due to its diverse biological activities. This compound is characterized by its thiazole ring, which is known for contributing to various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of thiosemicarbazones with appropriate reagents, leading to the formation of thiazole derivatives. The structural integrity of the compound is confirmed through spectroscopic techniques such as NMR and IR spectroscopy, which reveal characteristic signals corresponding to functional groups present in the molecule .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound was tested against several bacterial strains, and results indicated a moderate antibacterial activity profile. The Minimum Inhibitory Concentration (MIC) values ranged from 0.17 to >3.75 mg/mL across different bacterial species. Notably, some derivatives exhibited potent activity against Bacillus cereus and Escherichia coli, with MIC values as low as 0.17 mg/mL .

CompoundMIC (mg/mL)Most Sensitive BacteriumMost Resistant Bacterium
2-Amino-Ethyl Thiazole Derivative0.17 - >3.75B. cereusE. coli

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC50 values of 2.57 µM against MCF-7 and 7.26 µM against HepG2, indicating significant cytotoxic potential compared to standard treatments like Staurosporine .

Cell LineIC50 (µM)Standard Drug IC50 (µM)
MCF-72.57 ± 0.166.77 ± 0.41
HepG27.26 ± 0.448.4 ± 0.51

The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis in microbial and cancer cells. For instance, the presence of sulfur and nitrogen in the thiazole ring enhances its reactivity with biological targets, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in treating infections and cancer:

  • Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound showed promising results against multi-drug resistant strains of bacteria, suggesting potential use in clinical settings for treating resistant infections .
  • Cancer Treatment : Another research highlighted a series of thiazole derivatives where modifications led to enhanced anticancer activity against various cell lines, emphasizing structure–activity relationships that could guide further drug development .

Q & A

Q. Example Conditions from Literature

ReactantSolventTemp. (°C)Time (h)Yield (%)Ref.
2-Bromo-1-arylethanoneDMF80889–91
2-ChloroethanoneMeCN601278

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for thiazole protons (δ 7.3–8.1 ppm), ethanone carbonyl (δ ~190–200 ppm), and amine protons (δ 2.5–3.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 282 [M+1] for analogous compounds) and fragmentation patterns .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .

Q. Key Spectral Benchmarks

TechniqueThiazole RingAmine/Ethanone GroupsRef.
¹H NMRδ 7.32 (s, 2H, NH₂)δ 4.75 (s, CH₂)
EI-MSm/z 302 (M+1)Fragments at m/z 154, 127

Advanced: How can computational methods predict the compound’s reactivity or interactions?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). Analyze binding affinities (ΔG ≤ -7 kcal/mol suggests strong binding) and hydrogen-bonding networks .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., thiazole N vs. ethanone carbonyl) .
  • MD Simulations : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 50 ns trajectories) .

Advanced: How to resolve contradictions in spectral data or elemental analysis?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 2-acetylthiazole derivatives δ 7.3–8.1 ppm for aromatic protons) .
  • Alternative Techniques : Use X-ray crystallography to resolve ambiguous stereochemistry (e.g., dihedral angles between thiazole and ethanone moieties) .
  • Repetition Under Controlled Conditions : Re-synthesize the compound with stricter moisture/oxygen exclusion (e.g., Schlenk line for air-sensitive amines) .

Basic: What are common functional group transformations involving the thiazole ring?

Methodological Answer:

  • Nucleophilic Substitution : Replace bromide at C-2 of thiazole with amines (e.g., SN2 mechanism in DMF at 80°C) .
  • Oxidation : Convert thiazole sulfurs to sulfoxides using mCPBA (meta-chloroperbenzoic acid) .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at C-4/C-5 positions using Pd(PPh₃)₄ .

Advanced: What strategies exist for improving yield in multi-step synthesis?

Methodological Answer:

  • Intermediate Stabilization : Protect amines with Boc groups during alkylation to prevent side reactions .
  • Solvent Optimization : Switch from DMF to MeCN for higher selectivity in SN2 reactions .
  • Catalytic Additives : Use KI (10 mol%) to enhance bromide displacement kinetics .

Q. Yield Optimization Table

StepModificationYield Increase (%)Ref.
AlkylationKI additive+15
PurificationGradient column+10

Advanced: How to analyze hydrogen bonding and π-π interactions in crystal structures?

Methodological Answer:

  • X-ray Crystallography : Resolve intermolecular N–H⋯N (2.8–3.0 Å) and C–H⋯O (3.2–3.5 Å) bonds. Use Mercury software to visualize packing motifs (e.g., R₂²(8) rings) .
  • Hirshfeld Analysis : Quantify π-π contacts (e.g., centroid distances ~3.5 Å) and hydrogen-bond contributions (>15% surface area) .

Q. Example Crystal Data

Interaction TypeDistance (Å)Angle (°)Ref.
N–H⋯N2.95165
π-π stacking3.536

Q. Notes

  • All answers prioritize peer-reviewed methodologies from academic sources (e.g., Acta Crystallographica, Studia Universitatis).
  • Commercial/industrial content (e.g., pricing in ) is excluded per guidelines.
  • Structural analogs (e.g., 2-acetylthiazole in ) inform reactivity and characterization protocols.

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